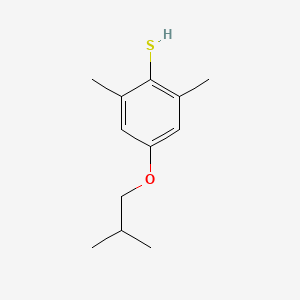
4-Isobutoxy-2,6-dimethylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutoxy-2,6-dimethylbenzenethiol is an organic compound with the molecular formula C12H18OS It is a derivative of benzenethiol, characterized by the presence of isobutoxy and dimethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2,6-dimethylbenzenethiol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and isobutyl bromide.
Etherification: The phenol undergoes etherification with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-isobutoxy-2,6-dimethylphenol.
Thiol Formation: The final step involves the conversion of the phenol to the thiol using a reagent like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutoxy-2,6-dimethylbenzenethiol can undergo several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isobutoxy-2,6-dimethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Isobutoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical pathways. The isobutoxy and dimethyl groups may influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylbenzenethiol: Lacks the isobutoxy group, making it less bulky and potentially less reactive in certain contexts.
4-Isobutoxybenzenethiol: Lacks the dimethyl groups, which may affect its steric and electronic properties.
Uniqueness
4-Isobutoxy-2,6-dimethylbenzenethiol is unique due to the combination of the isobutoxy and dimethyl groups, which can influence its chemical reactivity and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C12H18OS |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3 |
InChI-Schlüssel |
DMIVSOZNGRJGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1S)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


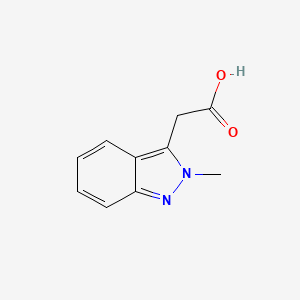
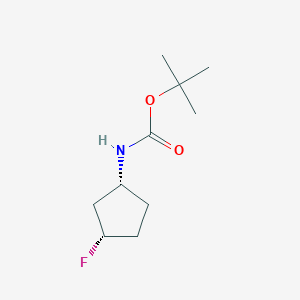

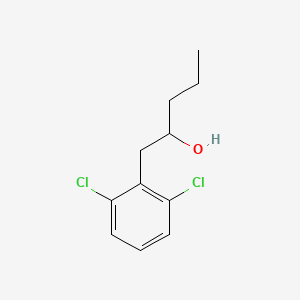



![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)

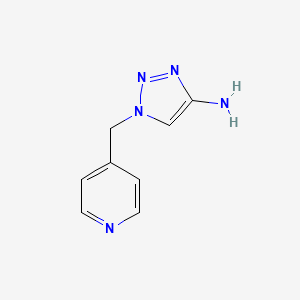
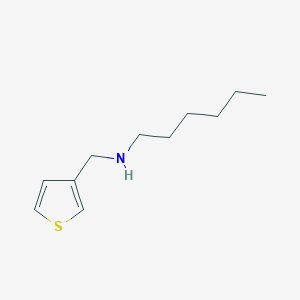

![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)

